Ezlopitant dihydrochloride
Description
Overview of the Tachykinin/Neurokinin System and NK-1 Receptor Biology
The tachykinin system is a crucial signaling network in mammals, comprising a family of neuropeptides that includes Substance P (SP), neurokinin A (NKA), and neurokinin B (NKB). guidetopharmacology.orgmdpi.com These peptides are characterized by a common C-terminal amino acid sequence, Phe-X-Gly-Leu-Met-NH2, which is essential for their biological activity. guidetopharmacology.orgneuromics.com Tachykinins exert their effects by binding to three distinct G protein-coupled receptors (GPCRs): the neurokinin-1 (NK-1), neurokinin-2 (NK-2), and neurokinin-3 (NK-3) receptors. guidetopharmacology.orgmdpi.com
These receptors exhibit preferential binding for specific tachykinins. The NK-1 receptor shows the highest affinity for Substance P, the NK-2 receptor for NKA, and the NK-3 receptor for NKB. guidetopharmacology.orgnih.gov The activation of these receptors, particularly the NK-1 receptor, triggers a cascade of intracellular signaling events, including the mobilization of calcium and the activation of phospholipase C. guidetopharmacology.orgneuromics.com
The tachykinin system is widely distributed throughout the central and peripheral nervous systems and is involved in a diverse array of physiological and pathological processes. mdpi.comnih.gov The NK-1 receptor, in particular, is implicated in pain transmission, inflammation, smooth muscle contraction, and the regulation of mood and anxiety. nih.govwikipedia.org Notably, the presence of SP and NK-1 receptors in brain regions associated with the vomiting reflex, such as the nucleus tractus solitarius and area postrema, has made the NK-1 receptor a significant target for the development of antiemetic drugs. nih.gov
Historical Context of NK-1 Receptor Antagonist Development
The journey to develop NK-1 receptor antagonists began with the discovery of Substance P in 1931 by von Euler and Gaddum. wikipedia.org However, it took several decades to isolate and sequence this undecapeptide, a feat accomplished in 1971. wikipedia.orgamegroups.org A pivotal moment in the field came in 1991 with the cloning of the NK-1 receptor, which provided a clear molecular target for drug development. amegroups.org
Early research focused on peptidic antagonists, but their poor oral bioavailability and short duration of action limited their therapeutic potential. This led pharmaceutical companies to shift their focus towards the development of non-peptide NK-1 receptor antagonists in the early 1990s. wikipedia.org In 1991, Pfizer and other companies disclosed their initial findings on non-peptide antagonists, marking a significant breakthrough. wikipedia.orgresearchgate.net
This new direction culminated in the approval of the first NK-1 receptor antagonist, aprepitant (B1667566) (Emend®), by the U.S. Food and Drug Administration (FDA) in 2003 for the prevention of chemotherapy-induced nausea and vomiting (CINV). wikipedia.orgnih.gov The success of aprepitant validated the therapeutic utility of targeting the NK-1 receptor and spurred further research and development in this class of compounds, including Ezlopitant (B1671842). nih.gov
Classification and General Profile of Ezlopitant Dihydrochloride (B599025) as a Non-Peptidic NK-1 Receptor Antagonist
Ezlopitant, also known by its code name CJ-11,974, is classified as a selective, non-peptidic neurokinin-1 (NK-1) receptor antagonist. medchemexpress.comncats.iowikipedia.org This classification signifies that its chemical structure is not based on a peptide backbone, a key feature that generally offers improved pharmacokinetic properties, such as oral bioavailability, compared to peptidic antagonists. wikipedia.org
As an antagonist, Ezlopitant functions by binding to the NK-1 receptor and blocking the action of its primary endogenous ligand, Substance P. ucsf.edu This inhibitory action prevents the downstream signaling cascades that are normally initiated by Substance P binding, thereby modulating physiological processes associated with NK-1 receptor activation. nih.govucsf.edu Ezlopitant is a close analog of another Pfizer compound, CP-96,345, with a key structural modification of an isopropyl group on the methoxybenzyl ring. wikipedia.org
Chemical and Physical Properties of Ezlopitant Dihydrochloride
| Property | Value |
|---|---|
| IUPAC Name | 2-benzhydryl-N-(5-isopropyl-2-methoxybenzyl)quinuclidin-3-amine dihydrochloride. medkoo.com |
| CAS Number | 223389-63-7 (dihydrochloride). medkoo.com |
| Molecular Formula | C31H38N2O · 2ClH. drugfuture.com |
Research Significance and Academic Relevance of this compound
This compound has been a subject of significant scientific inquiry, primarily for its potential therapeutic applications and as a tool to investigate the role of the NK-1 receptor system in various physiological and pathological states. medchemexpress.comwikipedia.org
Initial research and clinical development by Pfizer focused on its potential as a treatment for chemotherapy-induced emesis. medchemexpress.comnih.gov Studies in ferrets demonstrated that Ezlopitant could inhibit both acute and delayed emetic reactions induced by cisplatin, acting on NK-1 receptors in the central nervous system. medchemexpress.com While it showed effectiveness in controlling emesis, its development for this indication was discontinued (B1498344) due to lesser efficacy in controlling nausea. nih.gov
Subsequently, research explored its utility in other conditions, including irritable bowel syndrome (IBS). ncats.iomedkoo.comnih.gov A pilot study was conducted in patients with IBS. nih.gov
More recent academic research has investigated the role of Ezlopitant in the context of reward-related behaviors and addiction. nih.govplos.org Studies in animal models have shown that Ezlopitant can reduce the appetitive responding for sucrose (B13894) and ethanol (B145695). nih.gov This line of research suggests that the NK-1 receptor system may be a novel therapeutic target for addictive disorders and potentially for conditions related to compulsive consumption, such as obesity. ucsf.eduplos.org The compound's ability to selectively decrease the intake of sweetened solutions has provided further evidence for the involvement of the NK-1 receptor in reward pathways. plos.org These studies underscore the academic relevance of Ezlopitant as a pharmacological probe to unravel the complex neurobiology of motivation and reward.
Structure
3D Structure of Parent
Properties
CAS No. |
223389-63-7 |
|---|---|
Molecular Formula |
C31H40Cl2N2O |
Molecular Weight |
527.6 g/mol |
IUPAC Name |
(2S,3S)-2-benzhydryl-N-[(2-methoxy-5-propan-2-ylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride |
InChI |
InChI=1S/C31H38N2O.2ClH/c1-22(2)26-14-15-28(34-3)27(20-26)21-32-30-25-16-18-33(19-17-25)31(30)29(23-10-6-4-7-11-23)24-12-8-5-9-13-24;;/h4-15,20,22,25,29-32H,16-19,21H2,1-3H3;2*1H/t30-,31-;;/m0../s1 |
InChI Key |
TYLAMTZGTVVECF-YBZGWEFGSA-N |
Isomeric SMILES |
CC(C)C1=CC(=C(C=C1)OC)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5.Cl.Cl |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3.Cl.Cl |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Ezlopitant Dihydrochloride
Mechanism of Neurokinin-1 Receptor Antagonism
Ezlopitant (B1671842) exerts its effects by acting as a competitive antagonist at the NK-1 receptor, a G protein-coupled receptor (GPCR). wikipedia.orgwjgnet.com Unlike the endogenous ligand SP, which is hydrophilic and binds to the extracellular domains of the receptor, lipophilic antagonists like Ezlopitant are thought to bind more deeply within the transmembrane helices. wjgnet.com This blockade prevents receptor activation by SP, thereby inhibiting the initiation of downstream intracellular signaling cascades that are implicated in various biological functions. wjgnet.comnih.gov
Ezlopitant demonstrates high specificity and selectivity for the NK-1 receptor. Research has shown that it has a high affinity for NK-1 receptors across various species, including human, guinea pig, ferret, and gerbil. karger.com Conversely, it displays negligible affinity for the other neurokinin receptors, NK-2 and NK-3, at concentrations up to 1 µmol/L. karger.com This selectivity is crucial for its targeted pharmacological action, minimizing off-target effects that could arise from interactions with other related receptors. The binding affinity, represented by the inhibition constant (Kᵢ), underscores its potency. karger.com
Binding Affinity of Ezlopitant for NK-1 Receptors in Various Species
| Species | Receptor | Inhibition Constant (Kᵢ) (nmol/l) | Reference |
|---|---|---|---|
| Human | NK-1 | 0.2 | karger.com |
| Guinea Pig | NK-1 | 0.9 | karger.com |
| Ferret | NK-1 | 0.6 | karger.com |
| Gerbil | NK-1 | 0.5 | karger.com |
| Various | NK-2 | >1000 | karger.com |
| Various | NK-3 | >1000 | karger.com |
The characterization of Ezlopitant's binding to the NK-1 receptor has been accomplished through various ligand binding assays. giffordbioscience.comwikipedia.org These techniques are fundamental in pharmacology for determining the affinity (Kᵢ), the maximum number of binding sites (Bmax), and the kinetics of association (kₐ) and dissociation (kₒff) of a ligand with its receptor. giffordbioscience.comnih.gov Radioligand binding assays, in particular, have been a cornerstone for quantifying these interactions with high sensitivity and precision. labome.com
Scintillation Proximity Assay (SPA) is a homogeneous radioactive assay technology used for measuring molecular interactions. nih.gov In this method, microscopic beads containing a scintillant are coated with molecules that can bind a specific target, such as a receptor. wikipedia.org When a radiolabeled ligand binds to the receptor on the bead, the radioisotope is brought into close enough proximity to excite the scintillant, resulting in the emission of light that can be detected. revvity.com Unbound radioligand in the solution is too far away to cause light emission, eliminating the need for a physical separation step of bound and free ligand. nih.govrevvity.com This "mix and measure" format makes SPA highly efficient for high-throughput screening of receptor-ligand binding. nih.govresearchgate.net
Electrochemiluminescence (ECL) is another advanced, high-throughput platform used for ligand binding assays. mesoscale.comnih.gov This technology utilizes labels, often ruthenium complexes (e.g., Ru(bpy)₃²⁺), that can be stimulated to emit light through an electrochemical reaction on the surface of an electrode. mesoscale.comd-nb.info In a typical competitive ligand-binding assay format, a receptor is immobilized on the electrode. A labeled ligand and an unlabeled competitor (the compound being tested) are added. The amount of light generated is inversely proportional to the concentration of the competitor, as it displaces the labeled ligand from the receptor. d-nb.info ECL assays are known for their high sensitivity, wide dynamic range, and low background noise, making them a powerful non-radioactive alternative for characterizing receptor-ligand interactions. nih.govnih.gov
Competitive binding assays have been instrumental in defining the pharmacological profile of Ezlopitant. In these experiments, the ability of Ezlopitant to displace a radiolabeled ligand, such as [³H]Substance P, from the NK-1 receptor is measured. karger.com The results are typically expressed as an IC₅₀ value, which is the concentration of Ezlopitant required to inhibit 50% of the specific binding of the radiolabeled ligand. This value can then be used to calculate the inhibition constant (Kᵢ). Such studies have confirmed that Ezlopitant potently competes for the NK-1 receptor binding site, with an IC₅₀ value of 1.5 ± 0.5 nM for inhibiting SP-stimulated binding in brain membranes from naive rats. nih.gov
Inhibition of Substance P (SP) by Ezlopitant
| Tissue/Condition | Parameter | Value | Reference |
|---|---|---|---|
| Rat Cerebral Cortex (Naive) | IC₅₀ (nM) | 1.5 ± 0.5 | nih.gov |
| Rat Cerebral Cortex (Sucrose-Exposed) | IC₅₀ (nM) | 61 ± 3.1 | nih.gov |
Ligand Binding Assays and Receptor Kinetics
Downstream Signaling Pathway Modulation
As an antagonist, Ezlopitant blocks the downstream signaling pathways normally activated by Substance P binding to the NK-1 receptor. nih.gov The NK-1 receptor primarily couples to Gq and Gs G-proteins. nih.gov Activation by SP typically leads to the stimulation of phospholipase C, resulting in the generation of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). nih.gov Furthermore, SP-NK-1R activation can trigger other pathways, including the mitogen-activated protein kinase (MAPK) cascade. nih.gov
By blocking the receptor, Ezlopitant prevents these activation events. The functional consequence of this blockade has been demonstrated in [³⁵S]GTPγS binding assays. This assay measures the activation of G-proteins, as GTPγS is a non-hydrolyzable analog of GTP that binds to the activated Gα subunit. Studies have shown that Substance P stimulates [³⁵S]GTPγS binding in rat cerebral cortex membranes, and this stimulation is potently inhibited by Ezlopitant. nih.govplos.org This provides direct evidence that Ezlopitant functions as an antagonist by preventing the G-protein activation step that initiates the downstream signaling cascade. nih.gov
Intracellular Signaling Cascades Affected by NK-1 Receptor Blockade
The blockade of the NK-1 receptor by antagonists like Ezlopitant prevents the initiation of a complex network of intracellular signaling cascades normally triggered by Substance P. mdpi.com As a GPCR, the NK-1 receptor primarily couples to Gq and Gs alpha subunits of heterotrimeric G proteins. mdpi.comresearchgate.net
Activation of the NK-1 receptor by Substance P leads to the stimulation of multiple downstream pathways:
Phospholipase C (PLC) Pathway : The activation of Gq proteins stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). encyclopedia.pub IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). encyclopedia.pubnih.gov
MAPK/ERK Pathway : The receptor's activation can lead to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), part of the mitogen-activated protein kinase (MAPK) pathway. mdpi.comnih.gov
PI3K/Akt Pathway : The phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway is another downstream target that can be activated following NK-1 receptor stimulation. nih.gov
Wnt/β-catenin Pathway : Studies have shown that NK-1 receptor activation can influence the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and development. mdpi.comencyclopedia.pub Agonist binding can increase the expression of β-catenin. encyclopedia.pub
By binding to and blocking the NK-1 receptor, Ezlopitant effectively inhibits these agonist-driven signaling events. The prevention of these cascades is the molecular basis for its pharmacological effects, such as its anti-emetic properties. nih.gov For example, the emetic signaling cascade involves the phosphorylation of several proteins, including CaMKIIα, ERK1/2, Akt, and PKCα/βII, which is prevented by NK-1 receptor antagonism. nih.gov
The table below summarizes key intracellular signaling pathways and molecules affected by the activation of the NK-1 receptor, which are consequently inhibited by antagonists such as Ezlopitant.
| Signaling Pathway | Key Molecules Involved | Primary Consequence of Activation |
| Gq/Phospholipase C | Gαq, Phospholipase C (PLC), IP₃, Diacylglycerol (DAG) | Increased intracellular Ca²⁺, Activation of Protein Kinase C (PKC) encyclopedia.pubnih.gov |
| MAPK/ERK | Extracellular signal-regulated kinases (ERK1/2) | Regulation of gene expression, cell proliferation mdpi.comnih.gov |
| PI3K/Akt | Phosphatidylinositol 3-kinase (PI3K), Akt (Protein Kinase B) | Promotion of cell survival and growth nih.gov |
| Wnt/β-catenin | Wnt, β-catenin, GSK3β, DKK1 | Control of cell proliferation and gene expression mdpi.comencyclopedia.pub |
Comparative Analysis with Other NK-1 Receptor Antagonists
Ezlopitant is one of numerous non-peptide NK-1 receptor antagonists developed for therapeutic purposes. A comparative analysis with other agents in this class, such as the clinically approved aprepitant (B1667566), rolapitant, and netupitant (B1678218), highlights differences in potency, pharmacokinetics, and developmental history.
Receptor Binding and Potency: Ezlopitant demonstrates high binding affinity for the human NK-1 receptor, with a reported inhibition constant (Ki) of 0.2 nM. nih.gov This affinity is comparable to or greater than that of other antagonists. For instance, the antagonist T-2328 is noted to be highly potent, with an inhibition constant 16 times lower than that of aprepitant. wikipedia.org
Pharmacokinetics and Metabolism: A key differentiator among NK-1 antagonists is their pharmacokinetic profile, particularly their half-life. Rolapitant is distinguished by a very long half-life of approximately 180 hours. aneskey.com Netupitant also has a long half-life of about 96 hours, whereas aprepitant's is significantly shorter at 9-13 hours. aneskey.com Ezlopitant is known to be metabolized into two pharmacologically active metabolites, CJ-12,458 and CJ-12,764, a characteristic not shared by all antagonists. medchemexpress.com Like aprepitant, Ezlopitant has been shown to cross the blood-brain barrier, which is essential for its effects on the central nervous system. nih.gov
Clinical Development: While Ezlopitant showed promise in preclinical and early clinical trials for indications like chemotherapy-induced emesis and irritable bowel syndrome, its development was ultimately discontinued (B1498344). wikipedia.orgwikipedia.org In contrast, several other NK-1 receptor antagonists have successfully navigated clinical development and received regulatory approval. Aprepitant was the first in its class to be marketed, and it has been followed by others including rolapitant, casopitant, and netupitant (often co-formulated with the 5-HT₃ antagonist palonosetron). wikipedia.orgoup.comnih.gov
The following table provides a comparative overview of Ezlopitant and other selected NK-1 receptor antagonists.
| Compound | Binding Affinity (Ki, human NK-1) | Plasma Half-life | Active Metabolites | Blood-Brain Barrier Penetration | Development Status |
| Ezlopitant | 0.2 nM nih.gov | Not consistently reported | Yes (CJ-12,458, CJ-12,764) medchemexpress.com | Yes nih.gov | Discontinued wikipedia.orgwikipedia.org |
| Aprepitant | ~0.1-0.2 nM | 9-13 hours aneskey.com | No (inactive metabolites) aneskey.com | Yes nih.gov | Approved wikipedia.orgnih.gov |
| Rolapitant | ~1.0 nM | ~180 hours aneskey.com | Not specified as major contributors | Yes | Approved wikipedia.org |
| Netupitant | Not consistently reported | ~96 hours aneskey.com | Yes aneskey.com | Yes | Approved (in combination) aneskey.comnih.gov |
| Casopitant | Not consistently reported | Not consistently reported | Not specified | Yes | Development Halted oup.com |
Preclinical Pharmacokinetic and Metabolic Studies of Ezlopitant Dihydrochloride
Absorption and Distribution in Preclinical Species
The absorption and distribution characteristics of ezlopitant (B1671842) have been evaluated in several animal models to understand its systemic exposure, bioavailability, and ability to reach its target sites in the central nervous system.
The pharmacokinetics of ezlopitant were established in rats, gerbils, guinea pigs, ferrets, dogs, and monkeys following both intravenous and oral administration. nih.gov Generally, the compound is characterized by high clearance values, which in some cases approach or exceed the hepatic blood flow. nih.gov It also demonstrates a moderate to high volume of distribution at steady-state, ranging from 3.9 to 28 L/kg. nih.gov
The terminal phase half-life of ezlopitant varied among the species, with the shortest being 0.6 hours in the guinea pig and the longest being 7.7 hours in the rat. nih.gov Oral bioavailability was also found to be variable, ranging from less than 0.2% in guinea pigs to 28% in dogs. nih.gov In portal vein cannulated dogs, it was determined that approximately 37% of an oral dose of ezlopitant is absorbed and enters the portal vein as the unchanged drug. nih.gov
Table 1: Pharmacokinetic Parameters of Ezlopitant in Preclinical Species
| Species | Terminal Phase Half-life (hours) | Oral Bioavailability (%) |
|---|---|---|
| Rat | 7.7 | N/A |
| Gerbil | N/A | N/A |
| Guinea Pig | 0.6 | <0.2 |
| Ferret | N/A | N/A |
| Dog | N/A | 28 |
| Monkey | N/A | N/A |
Data sourced from a 1999 study on the pharmacokinetics of ezlopitant. nih.gov
To assess its potential for centrally mediated pharmacological effects, the kinetics of ezlopitant and its active metabolites were measured in the cerebrospinal fluid (CSF) of dogs. nih.gov These studies demonstrated that ezlopitant and its metabolites, CJ-12,458 and CJ-12,764, are all capable of partitioning into the CSF. nih.gov This suggests that the parent compound and its active metabolites can cross the blood-brain barrier and contribute to the drug's effects within the central nervous system. nih.gov
The extent of plasma protein binding was determined for ezlopitant and its pharmacologically active metabolites. nih.gov Both ezlopitant and its metabolite CJ-12,458 were found to be highly bound to plasma or serum proteins. nih.gov In contrast, the protein binding of the other active metabolite, CJ-12,764, was observed to be somewhat lower. nih.gov
Biotransformation and Metabolism in Preclinical Systems
The metabolism of ezlopitant is a key determinant of its pharmacokinetic profile and pharmacological activity, leading to the formation of active metabolites and involving specific enzyme systems.
Studies utilizing liver microsomes have identified the specific cytochrome P450 (CYP) enzymes responsible for the metabolism of ezlopitant. nih.gov The formation of both active metabolites, CJ-12,458 and CJ-12,764, was shown to be catalyzed by CYP3A4, CYP3A5, and CYP2D6. nih.gov
However, further investigation using CYP-specific inhibitors and correlation analyses revealed that in human liver microsomes, the CYP3A isoforms play a substantially more significant role in the metabolism of ezlopitant than CYP2D6. nih.gov This predominance of CYP3A activity is consistent with in vivo pharmacokinetic observations in humans. nih.gov
Interestingly, the subsequent metabolism of the active metabolite CJ-12,458 also involves these enzyme families. researchgate.net Both CYP2D6 and CYP3A enzymes are involved in the metabolism of CJ-12,458. researchgate.net However, for this specific metabolite, data suggests that CYP2D6 is quantitatively more important than CYP3A, by a factor of approximately two to one. researchgate.net
In Vitro Metabolic Stability Studies in Liver Microsomes
The metabolic stability of ezlopitant has been evaluated in liver microsomes from various species to understand its rate of metabolism. These in vitro studies are crucial for predicting the in vivo hepatic clearance of a compound. The intrinsic clearance of ezlopitant varied significantly across the species tested. The established rank order for the in vitro intrinsic clearance was monkey >> guinea pig > rat >> dog > human, indicating that ezlopitant is metabolized most rapidly in monkey liver microsomes and most slowly in human liver microsomes. nih.gov
Two primary metabolites have been identified in these microsomal studies: a benzyl (B1604629) alcohol analog, CJ-12,764, and a dehydrogenated metabolite, CJ-12,458. nih.gov In human liver microsomes, both metabolites were observed to be equally important. nih.gov
Table 1: In Vitro Intrinsic Clearance of Ezlopitant in Liver Microsomes from Various Species
| Species | Intrinsic Clearance (μL/min/mg protein) |
|---|---|
| Monkey | 1360 |
| Guinea Pig | 309 |
| Rat | 114 |
| Dog | 24 |
| Human | 13 |
Data sourced from Obach RS, et al. (2000).
The metabolism of ezlopitant is primarily catalyzed by the cytochrome P450 (CYP) family of enzymes. nih.gov Investigations using specific CYP inhibitors, correlation analyses, and recombinant human CYP isoforms have identified the specific enzymes responsible for the formation of its major metabolites, CJ-12,458 and CJ-12,764. nih.gov
The isoforms CYP3A4, CYP3A5, and CYP2D6 all demonstrated the capacity to metabolize ezlopitant. nih.gov However, further studies revealed that in liver microsomes, the CYP3A isoforms (CYP3A4 and CYP3A5) play a substantially more significant role in the metabolism of ezlopitant than CYP2D6. nih.gov This apparent predominance of the CYP3A pathway in vitro is consistent with pharmacokinetic observations of ezlopitant in humans in vivo. nih.gov
Furthermore, the metabolism of the pharmacologically active metabolite, ezlopitant alkene (CJ-12,458), has also been characterized in human liver microsomes. nih.govresearchgate.net Both CYP2D6 and CYP3A enzymes are involved in its subsequent conversion to two other metabolites, a diol (CP-611,781) and a primary alcohol (CP-616,762). nih.govresearchgate.net
The in vitro assessment of enzyme inhibition can be influenced by the experimental conditions, including the concentration of liver microsomes used in the assay. Studies examining ezlopitant's inhibitory effects on CYP2D6-catalyzed activity showed that the apparent inhibitory potency is dependent on the microsomal concentration.
When the microsomal protein concentration was increased, a notable increase in the IC₅₀ (half maximal inhibitory concentration) and Kᵢ (inhibition constant) values for ezlopitant was observed. This phenomenon is attributed to the nonspecific binding of the inhibitor to the microsomal matrix. The extent of this binding increases as the microsomal concentration rises. In a comparative study, ezlopitant demonstrated the highest degree of nonspecific binding among the tested inhibitors.
This suggests that a significant fraction of the inhibitor becomes unavailable to interact with the enzyme at higher microsomal concentrations, leading to an underestimation of its true inhibitory potency. Correcting the inhibition constants for the extent of this nonspecific binding results in more consistent values across different microsomal protein concentrations. A similar effect was noted with the addition of phospholipids, indicating that the phospholipid component of the microsomes is a primary contributor to this nonspecific binding.
Elimination Pathways in Preclinical Species
The pharmacokinetic profile of ezlopitant has been characterized in several preclinical species, including the rat, gerbil, guinea pig, ferret, dog, and monkey. nih.gov A key feature of its elimination is a high clearance, with values that often approach or even exceed the hepatic blood flow in the respective species. nih.gov This indicates efficient extraction and metabolism by the liver.
The compound also exhibits a moderate to high volume of distribution at steady-state, ranging from 3.9 to 28 L/kg. nih.gov The terminal phase half-life varies among species, from as short as 0.6 hours in the guinea pig to 7.7 hours in the rat. nih.gov Consequently, oral bioavailability is variable, ranging from less than 0.2% in the guinea pig to 28% in the dog. nih.gov
Table 2: Pharmacokinetic Parameters of Ezlopitant in Preclinical Species
| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-Life (h) | Oral Bioavailability (%) |
|---|---|---|---|---|
| Rat | 41 | 28 | 7.7 | 10 |
| Gerbil | 148 | 13 | 1.0 | 3 |
| Guinea Pig | 135 | 3.9 | 0.6 | <0.2 |
| Ferret | 62 | 5.8 | 1.1 | 1 |
| Dog | 15 | 4.3 | 3.3 | 28 |
| Monkey | 102 | 11 | 1.2 | 1 |
Data sourced from Reed-Hagen AE, et al. (1999).
Table 3: Compound Names
| Compound Name |
|---|
| Ezlopitant dihydrochloride (B599025) |
| CJ-12,458 |
| CJ-12,764 |
| CP-611,781 |
Preclinical Efficacy Investigations of Ezlopitant Dihydrochloride in Animal Models
Models of Chemotherapy-Induced Emesis
Ezlopitant (B1671842) dihydrochloride (B599025), a neurokinin-1 (NK-1) receptor antagonist, has been evaluated in various animal models to determine its effectiveness in mitigating chemotherapy-induced emesis (CIE). These preclinical studies are crucial for establishing the antiemetic potential of the compound before human trials. Ferrets and the Suncus murinus (shrew) are standard models in this area of research due to their physiological similarities to humans in the context of emetic reflexes.
The ferret is a well-established model for studying the emetic effects of chemotherapeutic agents like cisplatin. nih.govporsolt.com This model allows for the investigation of both the acute phase (occurring within the first 24 hours) and the delayed phase (occurring after 24 hours) of emesis, mirroring the clinical presentation in cancer patients. nih.govfrontiersin.org
Research has demonstrated that NK-1 receptor antagonists are pivotal in managing both acute and delayed CIE. nih.gov While specific data on ezlopitant's efficacy in cisplatin-induced emesis in ferrets is part of a larger body of research on NK-1 antagonists, the class, in general, has shown significant antiemetic properties in this model. nih.gov Pharmacokinetic studies have been conducted in ferrets to understand the absorption, distribution, metabolism, and excretion of ezlopitant and its active metabolites. nih.gov These studies are essential for correlating drug exposure with antiemetic activity.
| Animal Model | Chemotherapeutic Agent | Emetic Phase | Key Findings Related to NK-1 Antagonists |
|---|---|---|---|
| Ferret | Cisplatin | Acute and Delayed | NK-1 receptor antagonists have demonstrated significant efficacy in reducing emetic episodes in both phases. nih.gov |
The Suncus murinus, or house musk shrew, serves as another valuable model for emesis research. nih.govsemanticscholar.org Its sensitivity to various emetic stimuli makes it suitable for screening potential antiemetic compounds. frontiersin.orgnih.gov Studies utilizing this model have contributed to understanding the mechanisms of nausea and vomiting and the action of antiemetic drugs. nih.govfrontiersin.org While specific studies focusing solely on ezlopitant in the Suncus murinus are not detailed in the provided search results, the model is frequently used to investigate compounds targeting the neurokinin system. nih.gov
| Animal Model | Application in Antiemetic Research | Relevance to NK-1 Receptor Antagonists |
|---|---|---|
| Suncus Murinus (Shrew) | Sensitive to a wide range of emetic agents, making it a good screening model. frontiersin.orgnih.govsemanticscholar.org | Used to study the effects of centrally acting drugs, including those targeting the neurokinin system. nih.gov |
Behavioral and Neurobiological Studies
Beyond its antiemetic properties, ezlopitant has been investigated for its effects on various behaviors and its interaction with neurobiological systems, primarily through its action as an NK-1 receptor antagonist.
Research in rodent models has explored the role of the NK-1 receptor system in reward-seeking and appetitive behaviors. nih.gov Studies have shown that ezlopitant can reduce the self-administration of both sucrose (B13894) and ethanol (B145695) in rats, suggesting that the NK-1 receptor may be part of a common pathway regulating the reinforcing aspects of both natural rewards and substances of abuse. nih.govnih.govresearchgate.net
Specifically, ezlopitant was found to dose-dependently decrease the self-administration of a 5% sucrose solution. researchgate.netplos.org A significant reduction in the self-administration of a 10% ethanol solution was also observed, although at the highest dose tested. researchgate.netplos.org Furthermore, ezlopitant was shown to decrease the breakpoint for sucrose self-administration, indicating a reduction in the motivation to obtain the reward. nih.govplos.org Interestingly, it did not have a similar effect on the breakpoint for ethanol. researchgate.netplos.org These effects were not due to a general suppression of fluid intake, as ezlopitant did not affect water consumption. nih.govplos.org
| Substance | Animal Model | Effect of Ezlopitant | Key Findings |
|---|---|---|---|
| 5% Sucrose | Rat | Dose-dependent decrease in self-administration. researchgate.netplos.org | Significant reduction in lever presses for sucrose reward. plos.org |
| 10% Ethanol | Rat | Decrease in self-administration at the highest dose. researchgate.netplos.org | Reduced lever presses for ethanol reward at 10 mg/kg. plos.org |
| Sucrose (Progressive Ratio) | Rat | Decreased breakpoint. nih.govplos.org | Reduced motivation to work for sucrose reward. plos.org |
| Ethanol (Progressive Ratio) | Rat | No effect on breakpoint. researchgate.netplos.org | Did not alter the motivation to work for ethanol reward. plos.org |
The neurokinin-1 receptor system has been implicated in the modulation of impulsivity and perseverative behaviors, which are features of several psychiatric disorders. nih.govnih.gov Rodent models are instrumental in dissecting the neurobiological underpinnings of these behaviors. wooster.eduresearchgate.net While the direct effects of ezlopitant on these specific behaviors are not extensively detailed in the provided search results, research into the broader role of the NK-1 system suggests it as a potential target for modulating such behaviors. researchgate.net Animal models of impulsivity often assess traits like premature responding and the inability to delay gratification. nih.gov
The behavioral effects of ezlopitant are rooted in its modulation of the NK-1 receptor system in various brain regions. nih.govuniversityofgalway.ie Studies have shown that ezlopitant potently inhibits the binding of Substance P (the natural ligand for the NK-1 receptor) in the cerebral cortex of rats. plos.org This inhibition was observed in both naive rats and those with a history of long-term sucrose consumption. plos.org
The NK-1 receptor system is known to play a role in stress and emotional regulation. nih.gov Research has demonstrated that alterations in this system within brain areas like the frontal cortex, amygdala, and hippocampus are associated with behavioral changes in animal models of depression. nih.govuniversityofgalway.ie Deletion of the NK-1 receptor has been shown to affect levels of monoamines such as noradrenaline and serotonin (B10506) in these brain regions, further highlighting the system's role in neurochemical regulation. nih.gov
| Brain Region | Effect of Ezlopitant/NK-1 Modulation | Associated Function |
|---|---|---|
| Cerebral Cortex | Inhibition of Substance P-stimulated [³⁵S]GTPγS binding. plos.org | Higher cognitive functions, reward processing. |
| Frontal Cortex | Modulation of noradrenaline and serotonin levels (observed with NK-1 receptor deletion). nih.gov | Emotional regulation, decision-making. |
| Amygdala | Modulation of noradrenaline and serotonin levels (observed with NK-1 receptor deletion). nih.gov | Emotional processing, fear, and anxiety. |
| Hippocampus | Modulation of noradrenaline levels (observed with NK-1 receptor deletion). nih.gov | Learning, memory, and stress response. |
Exploratory Research in Other Preclinical Disease Models (e.g., Pain, Irritable Bowel Syndrome)
Extensive literature searches for preclinical efficacy data on ezlopitant dihydrochloride (also known as CJ-11974) in animal models of pain and Irritable Bowel Syndrome (IBS) did not yield specific quantitative results or detailed research findings in the form of data tables. While ezlopitant is identified as a neurokinin-1 (NK-1) receptor antagonist, a class of compounds investigated for their potential analgesic and visceral pain-modulating effects, specific preclinical studies detailing its efficacy in animal models for these conditions are not publicly available.
Research in the broader class of NK-1 receptor antagonists suggests a potential mechanism for utility in these conditions. The NK-1 receptor and its ligand, Substance P, are implicated in pain transmission and neurogenic inflammation, which are relevant to both somatic pain and the visceral hypersensitivity characteristic of IBS. Preclinical research on other NK-1 antagonists has explored their effects in various animal models, including those involving chemically-induced pain and visceral hypersensitivity induced by colorectal distension. However, specific data from such studies involving this compound could not be located.
A clinical study in IBS patients indicated that ezlopitant may reduce the emotional response to painful visceral stimuli (rectosigmoid distension) without altering the sensory threshold of the pain itself. This finding points towards a potential central nervous system-mediated mechanism of action on the affective component of visceral pain. However, this clinical observation is not substantiated by publicly available preclinical data from animal models that would typically precede human trials and provide detailed characterization of the compound's effects on pain-related behaviors and physiological responses.
Due to the absence of specific preclinical data for this compound in animal models of pain and Irritable Bowel Syndrome, no data tables or detailed research findings can be presented.
Synthetic Methodologies and Structure Activity Relationship Sar Studies of Ezlopitant Dihydrochloride
Synthetic Routes for Ezlopitant (B1671842) Dihydrochloride (B599025)
The synthesis of Ezlopitant, chemically known as (2S,3S)-N-((5-isopropyl-2-methoxyphenyl)methyl)-2-(diphenylmethyl)-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride, involves the construction of a sterically demanding and stereochemically defined quinuclidine (B89598) framework.
While a specific, detailed industrial synthesis of Ezlopitant dihydrochloride is not extensively published in readily available literature, the synthesis of its core structure and related quinuclidine-based NK-1 antagonists has been described. These syntheses typically rely on multi-step sequences involving the stereoselective formation of the key bicyclic amine.
The general approach to synthesizing compounds like Ezlopitant often begins with the construction of a suitably substituted piperidine (B6355638) or pyridine (B92270) precursor. Chiral auxiliaries or asymmetric catalysis are crucial for establishing the desired stereochemistry at the C2 and C3 positions of the quinuclidine ring system. Key transformations may include:
Asymmetric Michael additions: To introduce substituents onto a pyridine or piperidine ring with high stereocontrol.
Intramolecular cyclization: Formation of the bicyclo[2.2.2]octane system through reactions such as intramolecular alkylation or reductive amination. A patent for quinuclidine derivatives describes related compounds, implying the synthetic feasibility of Ezlopitant.
Reductive amination: To introduce the N-((5-isopropyl-2-methoxyphenyl)methyl) side chain by reacting the corresponding aldehyde with the 3-amino group of the quinuclidine core.
The synthesis of chiral quinuclidines can also be achieved from carbohydrate precursors, such as D-arabinose, through a series of transformations to build the bicyclic system. Furthermore, iridium-catalyzed intramolecular allylic dearomatization reactions have been developed for the highly diastereo- and enantioselective synthesis of quinuclidine derivatives, offering a modern approach to this key structural motif.
The application of enzymatic synthesis for complex small molecules like Ezlopitant is an area of growing interest, although specific enzymatic routes for its production are not prominently documented in scientific literature. In principle, enzymes could be employed for key stereoselective steps. For instance, keto reductases have been successfully used in the synthesis of chiral building blocks for other quinuclidine-based compounds, such as (R)-3-quinuclidinol, achieving high enantioselectivity and space-time yields. Such biocatalytic methods offer advantages in terms of environmental impact and stereochemical precision. Transaminases could also potentially be used for the stereoselective introduction of the amine group at the C3 position of the quinuclidine core.
This compound itself is not a macrocycle. However, the broader field of receptor antagonists has seen significant innovation in macrocyclization techniques to enhance binding affinity, selectivity, and pharmacokinetic properties of peptide and peptidomimetic ligands. These techniques are generally not directly applicable to the synthesis of small molecules like Ezlopitant but represent an important parallel strategy in drug discovery. Methods such as ring-closing metathesis, lactamization, and click chemistry are commonly employed to create constrained cyclic structures that can mimic the bioactive conformation of a natural ligand.
Structure-Activity Relationship (SAR) Analysis
The development of Ezlopitant and other non-peptide NK-1 antagonists has been heavily guided by extensive SAR studies. These investigations aim to understand how specific structural features of the molecule contribute to its binding affinity for the NK-1 receptor and its functional activity as an antagonist.
SAR studies for quinuclidine-based NK-1 antagonists have revealed several key structural requirements for high-affinity binding. The general pharmacophore model for this class of compounds includes a basic nitrogen atom, a diphenylmethyl group, and a substituted benzylamino moiety, all arranged in a specific three-dimensional orientation.
The Quinuclidine Core: The rigid bicyclic structure of the quinuclidine ring serves as a scaffold, holding the key interacting groups in the correct spatial arrangement for optimal receptor binding. The basic nitrogen within this core is thought to form an ionic interaction with a conserved aspartate residue in the NK-1 receptor.
The Diphenylmethyl Group at C2: The (S)-configuration of the diphenylmethyl group at the C2 position is crucial for high-affinity binding. This bulky, lipophilic group likely engages in hydrophobic interactions within a specific pocket of the receptor.
The Substituted Benzylamino Group at C3: The (S)-configuration at the C3 position and the nature of the substituent on the benzyl (B1604629) ring are critical determinants of potency and selectivity. The 2-methoxy group is a common feature in many potent NK-1 antagonists and is believed to act as a hydrogen bond acceptor.
The following table summarizes the binding affinities of some representative non-peptide NK-1 antagonists, illustrating the impact of structural variations on receptor binding.
| Compound | Core Structure | Key Substituents | hNK-1 IC50 (nM) |
| CP-96,345 | Quinuclidine | 2-(diphenylmethyl), 3-(2-methoxybenzyl)amino | Potent |
| L-733,060 | Piperidine | 2-(diphenylmethyl), 3-(3,5-bis(trifluoromethyl)benzyloxy) | High affinity |
| Aprepitant (B1667566) | Morpholine | 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-(4-fluorophenyl) | High affinity |
| Ezlopitant | Quinuclidine | 2-(diphenylmethyl), 3-((5-isopropyl-2-methoxyphenyl)methyl)amino | High affinity |
This table is illustrative and based on generally reported high affinities for these compounds. Exact IC50 values can vary between studies.
Systematic variation of the substituents on the phenyl ring of the N-benzyl group has been a key strategy in optimizing the pharmacological profile of quinuclidine-based NK-1 antagonists.
For piperidine-based NK-1 antagonists, which share structural similarities with the quinuclidine series, it has been shown that 3,5-disubstitution on the benzyl ether side chain with highly lipophilic groups, such as bis(trifluoromethyl), leads to very high NK-1 affinity. Studies on other series of NK-1 antagonists have also highlighted the importance of lipophilic and electron-withdrawing groups on the benzyl moiety for potent activity.
Computational Approaches in SAR Studies (e.g., Quantitative Structure-Activity Relationships - QSAR)
While specific Quantitative Structure-Activity Relationship (QSAR) studies exclusively focused on this compound are not extensively detailed in publicly available literature, the broader class of non-peptidic neurokinin-1 (NK1) receptor antagonists has been the subject of various computational modeling analyses. These studies are crucial for understanding the structural requirements for potent antagonism at the NK1 receptor and for the rational design of new, more effective compounds.
Computational approaches for NK1 receptor antagonists often involve the development of models that correlate the physicochemical properties of the compounds with their biological activity. These models help in predicting the activity of novel molecules even before their synthesis, thereby saving significant time and resources in the drug discovery process.
Three-Dimensional QSAR (3D-QSAR) studies have been particularly insightful for this class of compounds. For instance, research on N-terminus fragments of tachykinin NK1 receptor antagonists has shown that 3D-QSAR models derived from similarity indices can be robust and predictive. One such study highlighted that electronic and size-related properties are the most relevant factors in explaining the affinity of these antagonists for the NK1 receptor. nih.gov The models generated were statistically significant, suggesting that the steric bulk and electronic environment of the molecules play a crucial role in their interaction with the receptor. nih.gov
A hypothetical QSAR study for a series of analogs related to Ezlopitant might involve the calculation of various molecular descriptors. These descriptors can be categorized as electronic (e.g., partial atomic charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). The correlation of these descriptors with the observed biological activity (e.g., binding affinity, IC50) would then be established using statistical methods like multiple linear regression or partial least squares.
Below is an interactive, hypothetical data table illustrating the type of data that would be generated in a QSAR study of Ezlopitant analogs. The activity data is represented as pIC50 (the negative logarithm of the half-maximal inhibitory concentration), where a higher value indicates greater potency. The descriptors shown are examples of those that could be used to build a QSAR model.
Hypothetical QSAR Data for Ezlopitant Analogs
| Compound | R1 Group | R2 Group | Molecular Weight | LogP | Electronic Descriptor (e.g., HOMO) | Steric Descriptor (e.g., Molar Volume) | pIC50 |
|---|---|---|---|---|---|---|---|
| Analog 1 | -H | -H | 440.6 | 5.2 | -5.8 eV | 420 ų | 7.5 |
| Analog 2 | -F | -H | 458.6 | 5.3 | -5.9 eV | 425 ų | 7.8 |
| Analog 3 | -Cl | -H | 475.1 | 5.7 | -6.0 eV | 435 ų | 8.1 |
| Analog 4 | -CH3 | -H | 454.6 | 5.6 | -5.7 eV | 430 ų | 7.9 |
| Analog 5 | -H | -OCH3 | 470.6 | 5.1 | -5.7 eV | 432 ų | 7.6 |
The data in this hypothetical table could be used to derive a QSAR equation, such as:
pIC50 = c0 + c1(LogP) + c2(Electronic Descriptor) + c3(Steric Descriptor)*
Such an equation would quantify the relationship between the physicochemical properties of the compounds and their biological activity, allowing for the prediction of potency for newly designed analogs.
More advanced computational techniques, such as 4D-QSAR , have also been applied to the broader neurokinin-1 receptor system. This method considers the conformational flexibility of the ligands and the induced-fit phenomena at the receptor, providing a more dynamic and realistic model of the ligand-receptor interaction.
Advanced Methodological Approaches and Future Research Directions
In Silico and Computational Research
Modern computational tools are increasingly pivotal in the landscape of drug discovery and development, offering avenues to predict compound behavior, optimize molecular structures, and streamline synthesis. For a compound like Ezlopitant (B1671842) dihydrochloride (B599025), these in silico methods present significant opportunities for deeper understanding and future development.
Artificial Intelligence and Deep Learning for Chemical-Effect Associations and Toxicity Prediction (e.g., deepFPlearn)
Artificial intelligence (AI) and deep learning are revolutionizing toxicological studies and the prediction of chemical-effect associations. One notable tool in this domain is deepFPlearn, a deep learning application designed to associate chemical structures with their effects at the gene and pathway levels. This stand-alone program utilizes a deep autoencoder for feature reduction of a chemical's binary fingerprint, followed by a deep feed-forward neural network to predict target associations. researchgate.netpatsnap.com This approach is particularly valuable for assessing the vast number of chemicals for which little to no experimental data exists. researchgate.net
In a study utilizing deepFPlearn, "Ezlopitant dihydrate dihydrochloride" was identified among the top 200 chemicals for which the model predicted associations, despite a lack of existing bioassay data for this substance in the training sets. researchgate.netpatsnap.com This highlights the predictive power of such AI tools to generate hypotheses for compounds that have not been extensively tested, thereby prioritizing them for future experimental investigation. The deepFPlearn model and its extension, deepFPlearn+, which incorporates graph neural networks, offer a robust framework for high-throughput screening of chemical inventories to predict potential toxicities and biological activities. researchgate.netpatsnap.com
Table 1: Overview of deepFPlearn Application
| Feature | Description | Relevance to Ezlopitant Dihydrochloride |
|---|---|---|
| Technology | Deep Learning (Autoencoder and Feed-Forward Neural Network) | Predicts associations between chemical structure and biological effects. |
| Input | Binary fingerprint representation of chemical structures. | This compound's structure can be converted into a fingerprint for analysis. |
| Output | Prediction of gene/pathway level targets and potential toxicity. | Ezlopitant dihydrate dihydrochloride was flagged for potential associations, warranting further study. researchgate.netpatsnap.com |
| Advantage | Enables high-throughput prediction for chemicals with limited experimental data. | Can guide future research and toxicological assessment of Ezlopitant. |
Molecular Modeling and Virtual Screening in Drug Design
While specific molecular modeling and virtual screening studies focused solely on this compound are not extensively detailed in publicly available literature, these techniques are fundamental in the design of receptor antagonists. Molecular modeling allows for the three-dimensional visualization of a drug molecule and its target receptor, in this case, the neurokinin-1 (NK1) receptor. nih.govnih.gov This visualization is crucial for understanding the binding interactions that govern the antagonist's efficacy.
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.comnanobioletters.com For a target like the NK1 receptor, virtual screening could be employed to identify novel compounds with potentially higher affinity or better selectivity than existing antagonists like Ezlopitant. The process typically involves docking candidate molecules into the receptor's binding site and using scoring functions to estimate the binding affinity. mdpi.comnanobioletters.com Although no specific virtual screening campaigns for Ezlopitant have been published, this methodology represents a key strategy in the ongoing search for improved NK1 receptor antagonists.
Computational Chemistry in Predicting Reaction Outcomes and Optimizing Synthesis
Computational chemistry plays a vital role in modern synthetic chemistry by predicting reaction outcomes and helping to optimize synthesis pathways. mit.edunih.gov These methods can model reaction mechanisms, predict the feasibility of a synthetic step, and identify potential byproducts. While there are no published studies detailing the use of computational chemistry in the specific synthesis of this compound, such tools are invaluable in the broader context of pharmaceutical manufacturing. the-scientist.com
For a complex molecule like Ezlopitant, computational approaches could be used to refine reaction conditions, improve yield, and reduce the environmental impact of the synthesis process. mit.edunih.gov By simulating different catalytic systems or solvent effects, chemists can make more informed decisions in the laboratory, thereby accelerating the development of more efficient and sustainable synthetic routes. the-scientist.com The degradation product of Ezlopitant has been identified using a combination of spectroscopic techniques, and further computational studies could elucidate the mechanisms of such degradation pathways. nih.gov
Non-Animal and In Vitro Model Development
The development and utilization of non-animal and in vitro models are critical for both ethical considerations and for obtaining human-relevant data in drug development. These models are instrumental in early-stage screening and mechanistic studies.
Utilization of Lower Organisms (e.g., Dictyostelium discoideum) in Emesis/Tastant Research
The social amoeba Dictyostelium discoideum has been explored as a non-sentient model for research into emetic and aversive tastant responses. wikipedia.org This organism's chemotactic behavior can be altered by certain chemical compounds, providing a potential screening tool to identify substances that may induce nausea or taste aversion in higher organisms. wikipedia.org Studies have shown that Dictyostelium cell motility is inhibited by various bitter and pungent compounds. nih.gov
However, research using a range of emetic compounds on Dictyostelium has indicated that while it may be a useful model for analyzing the molecular effects of tastants, it has limited utility in the general identification of emetic agents. wikipedia.org There is currently no published research that has specifically investigated the effects of this compound on Dictyostelium discoideum. Given Ezlopitant's role as an anti-emetic, such a study could provide interesting insights into its mechanism of action at a cellular level, although the predictive power for its therapeutic effect would need careful consideration.
High-Throughput Screening Methodologies for Receptor Antagonists
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of compounds for their ability to interact with a specific biological target. patsnap.com For the discovery and development of NK1 receptor antagonists like Ezlopitant, HTS assays are essential. These assays are typically cell-based or biochemical and are designed to detect the binding of a compound to the NK1 receptor or the inhibition of its signaling pathway. patsnap.comnih.gov
While specific details of the HTS campaigns that led to the discovery of Ezlopitant are proprietary, the general methodology involves testing a chemical library for compounds that inhibit the binding of Substance P to the NK1 receptor. nih.gov Furthermore, in vitro studies using liver microsomes from various species, including humans, have been crucial in characterizing the metabolism of Ezlopitant. These studies identified the major metabolites and the cytochrome P450 isoforms responsible for its breakdown, providing essential data for predicting its pharmacokinetic profile in humans. Such in vitro metabolic studies are often conducted in a high-throughput manner to screen for potential drug-drug interactions and to understand inter-species differences in metabolism. researchgate.net
Table 2: In Vitro Metabolism of Ezlopitant
| Species | In Vitro Intrinsic Clearance Rank | Major Metabolites Identified | Key Cytochrome P450 Isoforms |
|---|---|---|---|
| Monkey | 1 | CJ-12,764 (benzyl alcohol analog), CJ-12,458 (dehydrogenated metabolite) | CYP3A4, CYP3A5, CYP2D6 |
| Guinea Pig | 2 | CJ-12,764, CJ-12,458 | Not specified |
| Rat | 3 | CJ-12,764, CJ-12,458 | Not specified |
| Dog | 4 | CJ-12,764, CJ-12,458 | Not specified |
| Human | 5 | CJ-12,764, CJ-12,458 | CYP3A4, CYP3A5, CYP2D6 |
Data sourced from Obach RS, et al. (2000).
Methodological Advancements in In Vivo Studies
The analysis of complex datasets from in vivo animal studies of compounds like this compound is increasingly benefiting from advanced computational techniques. Methodologies such as text mining, Word2Vec, and Random Forest models offer powerful tools to extract deeper insights from bioassay data.
Text Mining and Word2Vec: Text mining can systematically scan through vast amounts of scientific literature and bioassay reports to identify and extract relevant information. When combined with algorithms like Word2Vec, this approach can capture the semantic and syntactic relationships between terms in the text. spotintelligence.com Word2Vec, a neural network-based technique, learns distributed representations of words, called embeddings, from large text corpora. spotintelligence.com For instance, a document can be represented as a vector by averaging the Word2Vec embeddings of its words, allowing for sophisticated classification and clustering of study outcomes, reported effects, and toxicological profiles. spotintelligence.com This could be applied to preclinical data on NK-1 receptor antagonists to identify novel patterns or relationships in reported biological responses.
Random Forest Models: Random Forest is a machine learning algorithm that combines multiple decision trees to make predictions. nih.gov In the context of preclinical data, it can be used to build predictive models for key pharmacokinetic properties. nih.gov For example, a Random Forest model could be trained on a dataset of compounds with known oral exposure in mice to predict the area under the curve (AUC) for a new compound like Ezlopitant based on its molecular features. nih.gov This approach has proven effective in creating robust models for predicting in vivo outcomes from in vitro data and chemical properties. nih.gov
These computational methods provide a framework for creating response profiles for compounds, which can be used to prioritize testing and better understand potential in vivo effects. nih.gov
The preclinical evaluation of this compound has utilized a range of animal models to characterize its pharmacokinetic profile. nih.gov Studies have been conducted in species including the rat, gerbil, guinea pig, ferret, dog, and monkey. nih.gov The selection of appropriate animal models is critical for translating preclinical findings to potential human applications.
The development of reliable animal models often involves mimicking specific pathogenic mechanisms. For neuropharmacological agents like NK-1 receptor antagonists, this can include toxin-induced models (e.g., 6-hydroxydopamine for Parkinson's disease) or genetic models that involve the overexpression of specific proteins. nih.gov For example, α-synuclein overexpression in rodents is used to model early stages of Parkinson's disease and study pathological cascades. nih.gov
Validation of these models is paramount. An effective animal model should closely mimic the features of the human condition it is intended to represent. For instance, the MPTP-treated primate model is considered highly relevant for Parkinson's disease research because it replicates many of the clinical features and has shown high predictive value for the efficacy of anti-parkinsonian medications. nih.gov The choice of species can also be critical; non-human primates like macaques and marmosets are often used due to their physiological similarity to humans and their ability to exhibit complex disease-related behaviors. nih.gov The extent of a lesion or the expression of a transgene can be modulated to model different stages of a disease, which is useful for preclinical studies in drug discovery. nih.gov
Emerging Research Areas for NK-1 Receptor Antagonists
Systematic computational approaches are an emerging strategy for identifying novel therapeutic uses for existing compounds, a process known as drug repositioning. nih.gov This methodology involves integrating public gene expression signatures of both drugs and diseases to predict new therapeutic relationships. nih.gov Such computational screening can uncover unexpected connections, potentially expanding the therapeutic applications for a class of drugs like NK-1 receptor antagonists.
For example, this approach has successfully predicted and validated that the H2 receptor antagonist cimetidine (B194882) could be a therapeutic agent for lung adenocarcinoma. nih.gov Similarly, analysis of gene expression data suggested a therapeutic role for verapamil (B1683045) in inflammatory bowel disease, a finding supported by studies showing its ability to reduce inflammation in experimental colitis. nih.gov Applying these large-scale data analysis techniques to NK-1 receptor antagonists could reveal novel indications by matching the molecular signature of a compound like Ezlopitant to the signatures of various diseases, thereby guiding future preclinical research into unexplored therapeutic areas.
Pharmacogenomics, the study of how the genome influences drug response, represents a significant future direction for preclinical research. nih.gov While specific pharmacogenomic studies on Ezlopitant are not prominent in the available literature, the principles of this field are highly relevant. Preclinical pharmacogenomics involves using animal models with varying genetic backgrounds to understand inter-individual differences in drug metabolism and efficacy.
Pioneering studies in pharmacogenetics established that genetic factors, particularly variations in cytochrome P450 (CYP) enzymes, are responsible for differential drug responses. nih.gov In a preclinical setting, this could involve comparing the metabolism and effects of an NK-1 antagonist in different strains of mice known to have variations in CYP genes. Furthermore, advanced cell-based models, such as liver organoids, can be used to test for and validate genetic determinants of drug-induced adverse reactions, providing mechanistic insights before human trials. nih.gov Such research allows for the establishment of causal genotype-phenotype relationships by providing precise control over genetic and environmental factors. nih.gov
Research has shown that the in vivo pharmacological activity of Ezlopitant is not solely attributable to the parent compound but is also a result of its active metabolites. nih.gov Ezlopitant is metabolized into two primary pharmacologically active compounds: an alkene (CJ-12,458) and a benzyl (B1604629) alcohol (CJ-12,764). nih.gov
Studies across several preclinical species, including rats, gerbils, guinea pigs, ferrets, dogs, and monkeys, revealed that the benzyl alcohol metabolite (CJ-12,764) was consistently found in greater abundance than the alkene metabolite (CJ-12,458) after administration of the parent drug. nih.gov Crucially, investigations in dogs demonstrated that Ezlopitant and both of its active metabolites can partition into the cerebrospinal fluid (CSF). nih.gov This ability to cross the blood-brain barrier indicates that all three compounds can contribute to centrally mediated pharmacological effects. nih.gov
Data Tables
Pharmacokinetic Parameters of Ezlopitant in Preclinical Species
| Species | Half-Life (t½) | Volume of Distribution (Vd) | Oral Bioavailability |
|---|---|---|---|
| Rat | 7.7 h | 3.9-28 L/kg | Data not specified |
| Gerbil | Data not specified | 3.9-28 L/kg | Data not specified |
| Guinea Pig | 0.6 h | 3.9-28 L/kg | <0.2% |
| Ferret | Data not specified | 3.9-28 L/kg | Data not specified |
| Dog | Data not specified | 3.9-28 L/kg | 28% |
| Monkey | Data not specified | 3.9-28 L/kg | Data not specified |
Data sourced from Reed-Hagen et al., 1999. nih.govresearchgate.net
Active Metabolites of Ezlopitant
| Metabolite | Chemical Name/Type | Relative Abundance | CSF Penetration (in dogs) |
|---|---|---|---|
| CJ-12,458 | Alkene | Lower than CJ-12,764 | Yes |
| CJ-12,764 | Benzyl alcohol | Higher than CJ-12,458 | Yes |
Data sourced from Reed-Hagen et al., 1999. nih.gov
Table of Compounds Mentioned
| Compound Name |
|---|
| 6-hydroxydopamine |
| α-synuclein |
| Cimetidine |
| CJ-12,458 |
| CJ-12,764 |
| Ezlopitant |
| This compound |
| MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) |
Integration of Multi-Omics Data in Preclinical this compound Research
As no preclinical studies integrating multi-omics data for this compound have been found, this section cannot be completed. There are no detailed research findings or data to present.
Q & A
Basic Research Questions
Q. How can researchers validate the chemical purity and structural integrity of Ezlopitant dihydrochloride?
- Methodological Answer : Use a combination of high-performance liquid chromatography (HPLC) to assess purity (>99% threshold recommended), mass spectrometry (MS) for molecular weight confirmation, and nuclear magnetic resonance (NMR) spectroscopy to verify structural features. Elemental analysis should also be performed to confirm stoichiometry (e.g., 2:1 HCl ratio) . For reproducibility, document solvent systems, column specifications, and calibration standards in the experimental section .
Q. What are the standard in vitro assays to evaluate this compound’s NK1 receptor antagonism?
- Methodological Answer : Conduct competitive radioligand binding assays using [³H]-substance P or selective NK1 receptor ligands. Use HEK-293 or CHO cells transfected with human NK1 receptors. Calculate IC₅₀ values via nonlinear regression and validate with positive controls (e.g., CP-96345). Include buffer composition (e.g., Tris-HCl, MgCl₂) and incubation parameters (time, temperature) to ensure comparability across studies .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices during pharmacokinetic studies?
- Methodological Answer : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to minimize matrix effects. Validate methods for linearity, sensitivity (LOQ <1 ng/mL), and recovery rates. Include details on sample preparation (e.g., protein precipitation, solid-phase extraction) and chromatographic conditions (e.g., C18 columns, gradient elution) .
Advanced Research Questions
Q. How should researchers design in vivo studies to account for interspecies variability in this compound’s pharmacokinetic profile?
- Methodological Answer : Use crossover designs with staggered dosing in multiple species (e.g., rodents, non-human primates). Apply population pharmacokinetic (PopPK) modeling to identify covariates (e.g., body weight, metabolic enzymes). Include sparse sampling protocols to reduce animal use while maintaining statistical power. Validate models using bootstrap analysis or visual predictive checks .
Q. How can contradictory data on this compound’s efficacy in neuroinflammatory models be systematically resolved?
- Methodological Answer : Perform meta-analysis of existing studies, stratifying by model type (e.g., LPS-induced vs. chronic constriction injury), dosage regimens, and endpoints (e.g., cytokine levels, behavioral assays). Use funnel plots to assess publication bias and mixed-effects models to quantify heterogeneity. Replicate key experiments under standardized conditions, reporting negative results transparently .
Q. What strategies optimize the synthesis of this compound to improve yield and reduce byproducts?
- Methodological Answer : Employ design of experiments (DoE) to test variables such as reaction temperature, solvent polarity, and catalyst loading. Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation. Purify via recrystallization (e.g., ethanol/water mixtures) and characterize intermediates with X-ray crystallography to confirm stereochemical fidelity .
Q. How do researchers reconcile discrepancies in NK1 receptor binding affinity values reported across different assay platforms?
- Methodological Answer : Standardize assay conditions (e.g., membrane preparation methods, ligand concentrations) using guidelines from the International Union of Basic and Clinical Pharmacology (IUPHAR). Perform cross-validation in at least two independent labs. Use statistical equivalence testing (e.g., two one-sided t-tests) to determine if differences are within acceptable variability ranges .
Methodological Considerations
- Data Presentation : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for tables and figures. Highlight key results (e.g., dose-response curves, binding kinetics) in main text; place raw data (e.g., HPLC chromatograms, NMR spectra) in supplementary materials .
- Ethical Reporting : Disclose conflicts of interest and funding sources. For studies involving animal models, include ethics committee approval codes and adherence to ARRIVE guidelines .
- Critical Analysis : Use tools like the Cochrane Risk of Bias Assessment for preclinical studies to evaluate internal validity. Address limitations (e.g., small sample sizes, short observation periods) in the discussion section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
